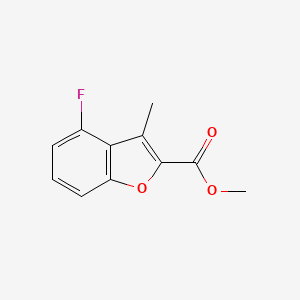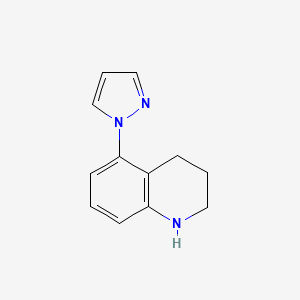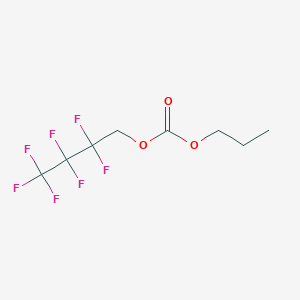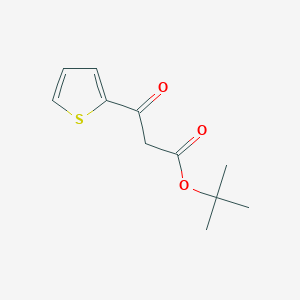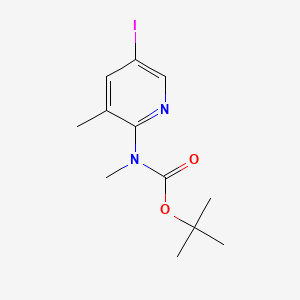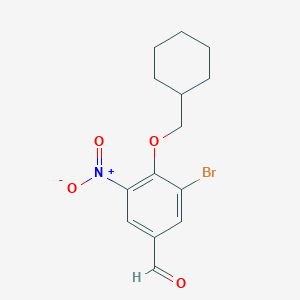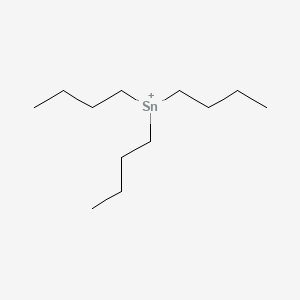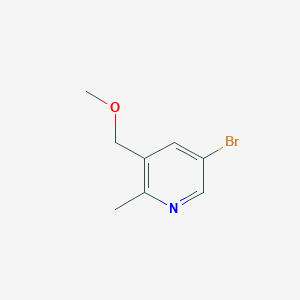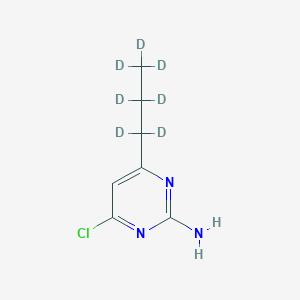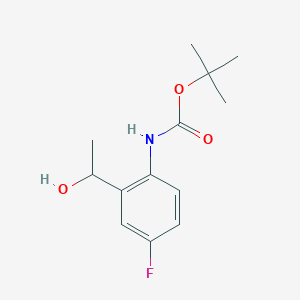![molecular formula C11H17BrN2O B12087370 4-bromo-3,5-dimethyl-1-[(oxan-4-yl)methyl]-1H-pyrazole](/img/structure/B12087370.png)
4-bromo-3,5-dimethyl-1-[(oxan-4-yl)methyl]-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3,5-dimethyl-1-[(oxan-4-yl)methyl]-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, features a bromine atom, two methyl groups, and an oxan-4-ylmethyl substituent, making it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3,5-dimethyl-1-[(oxan-4-yl)methyl]-1H-pyrazole typically involves the reaction of 3,5-dimethylpyrazole with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to achieve high yields and purity. The use of automated systems ensures consistent reaction conditions and minimizes the risk of side reactions.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3,5-dimethyl-1-[(oxan-4-yl)methyl]-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to remove the bromine atom.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and various heterocyclic compounds depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Bromo-3,5-dimethyl-1-[(oxan-4-yl)methyl]-1H-pyrazole has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex heterocyclic systems.
Material Science: It is utilized in the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4-bromo-3,5-dimethyl-1-[(oxan-4-yl)methyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity to various biological targets. The compound can modulate enzyme activity, receptor binding, and other biochemical processes, making it a valuable tool in drug discovery and development .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethylpyrazole: Lacks the bromine and oxan-4-ylmethyl substituents, making it less reactive in certain chemical reactions.
4-Bromo-3,5-dimethyl-1H-pyrazole: Similar structure but without the oxan-4-ylmethyl group, affecting its solubility and reactivity.
Uniqueness
4-Bromo-3,5-dimethyl-1-[(oxan-4-yl)methyl]-1H-pyrazole is unique due to its combination of substituents, which enhance its reactivity and versatility in various chemical reactions. The presence of the oxan-4-ylmethyl group also imparts unique solubility and binding properties, making it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C11H17BrN2O |
|---|---|
Peso molecular |
273.17 g/mol |
Nombre IUPAC |
4-bromo-3,5-dimethyl-1-(oxan-4-ylmethyl)pyrazole |
InChI |
InChI=1S/C11H17BrN2O/c1-8-11(12)9(2)14(13-8)7-10-3-5-15-6-4-10/h10H,3-7H2,1-2H3 |
Clave InChI |
ZXYPQUDTCOLFJI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1CC2CCOCC2)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


